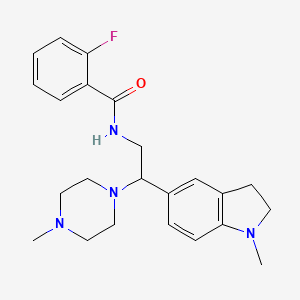![molecular formula C18H23F3N2O2 B3016592 Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129421-52-8](/img/structure/B3016592.png)
Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural features.
Preparation Methods
One efficient synthetic route involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure may contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other spirocyclic oxindoles and trifluoromethyl-containing molecules. Compared to these, tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties . Some similar compounds are:
- Spiro[indoline-3,4’-piperidine]-1’-carboxylate derivatives
- Trifluoromethyl-substituted indoles
- Other spirocyclic oxindoles
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUATKFQCAMJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)
![2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B3016519.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)



![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
